molecular formula C26H17N5O3 B15007452 Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate

Cat. No.: B15007452
M. Wt: 447.4 g/mol
InChI Key: DACRIKWWTSEXGI-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyridine ring, a furan ring, and a benzoate ester group. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine and furan rings. The final step involves the esterification of the benzoic acid derivative to form the ethyl benzoate ester.

    Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a cyclization reaction involving a suitable nitrile and an aldehyde.

    Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl benzoate ester.

Chemical Reactions Analysis

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them into primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various organic materials and intermediates for industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication, leading to its potential anticancer properties.

Comparison with Similar Compounds

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Pyridine Derivatives: These compounds share the pyridine ring and are known for their diverse chemical and biological properties.

    Furan Derivatives:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heteroatoms, leading to its diverse chemical and biological properties.

Properties

Molecular Formula

C26H17N5O3

Molecular Weight

447.4 g/mol

IUPAC Name

ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate

InChI

InChI=1S/C26H17N5O3/c1-2-33-26(32)16-9-7-15(8-10-16)21-11-12-22(34-21)23-17(13-27)24(29)31-20-6-4-3-5-19(20)30-25(31)18(23)14-28/h3-12H,2,29H2,1H3

InChI Key

DACRIKWWTSEXGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=C(C4=NC5=CC=CC=C5N4C(=C3C#N)N)C#N

Origin of Product

United States

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